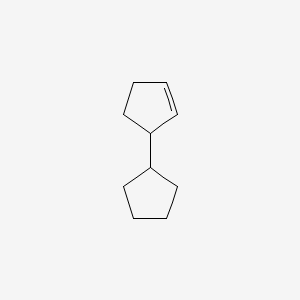

3-Cyclopentylcyclopentene

Description

BenchChem offers high-quality 3-Cyclopentylcyclopentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentylcyclopentene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2690-17-7 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

3-cyclopentylcyclopentene |

InChI |

InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h1,5,9-10H,2-4,6-8H2 |

InChI Key |

UWHATVBKIRLRTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2CCC=C2 |

Origin of Product |

United States |

Overview of 3 Cyclopentylcyclopentene in Advanced Organic Chemistry Research

Contextual Significance in Hydrocarbon Chemistry Research

In the broad field of hydrocarbon chemistry, 3-Cyclopentylcyclopentene and its isomers hold significance in several specialized areas. Their C₁₀ framework is characteristic of dimers of C₅ hydrocarbons, making them relevant to studies of fuel chemistry and catalytic reforming. For example, isomers of cyclopentylcyclopentene are noted as products in the catalytic dehydrogenation and dehydrocyclization of C₅ hydrocarbons over certain catalysts, a process relevant to enhancing the octane (B31449) number of gasoline. google.com

The compound serves as a model for understanding the behavior of more complex cyclic and bicyclic hydrocarbons. Research into the synthesis of substituted cyclopentenes is a cornerstone of organic synthesis, providing pathways to a wide array of complex molecules and materials. ontosight.aiontosight.aiorganic-chemistry.org Furthermore, the study of related compounds, such as 1-cyclopentylcyclopentene (B13798378) which appears as a byproduct in the synthesis of the green solvent Cyclopentyl Methyl Ether (CPME), situates these molecules within the contemporary push for more sustainable chemical processes.

Role as a Key Intermediate or Product in Complex Reaction Networks

3-Cyclopentylcyclopentene has been identified as a key product in several complex reaction networks, particularly in high-temperature and photochemical processes.

In Pyrolysis Reactions: One of the most notable instances of its formation is during the thermal decomposition (pyrolysis) of tricyclodecane (the primary component of the high-density jet fuel JP-10). acs.orgnih.gov In studies conducted in jet-stirred reactors at temperatures between 848 K and 933 K, 3-Cyclopentylcyclopentene was identified as one of the main reaction products alongside compounds like hydrogen, ethylene, cyclopentene (B43876), and benzene (B151609). acs.orgnih.gov The formation mechanism is complex, involving initial bond-breaking to form diradicals, followed by a series of propagation steps. acs.org This research is critical for developing kinetic models that predict fuel behavior under combustion conditions. mit.edu

In Mechanistic Polymerization Studies: The compound has also played a crucial role in elucidating reaction mechanisms in polymer chemistry. In a study on the polymerization of cyclopentene using metallocene catalysts, a deuterated version, 3-cyclopentylcyclopentene-2-d, was copolymerized with cyclopentene. acs.org This experiment was designed to distinguish between two plausible mechanisms (reversible β-hydrogen elimination vs. direct interconversion of olefin hydride complexes) for the observed trans-1,3 insertion of monomers into the polymer chain. acs.org The results indicated that chain transfer involving the dimer was not a competitive process, providing fundamental insights into catalyst behavior and polymer microstructure control. acs.org

In Photochemical Reactions: Early studies on the mercury-photosensitized decomposition of cyclopentane (B165970) vapor also reported the formation of cyclopentyl cyclopentene isomers. researchgate.netcdnsciencepub.com In these experiments, cyclopentyl radicals are generated, which can then react with cyclopentene (also a product) to form the C₁₀H₁₆ dimer. This demonstrates its role as a secondary product in radical-mediated reaction pathways. researchgate.net

Historical and Contemporary Research Perspectives on its Chemical Behavior

Research interest in 3-Cyclopentylcyclopentene and its isomers has evolved from fundamental physical organic chemistry to applied materials and energy science.

Historical Perspectives: Early research, dating to the 1960s, encountered cyclopentyl cyclopentenes during fundamental investigations into the gas-phase reactions of simple cycloalkanes. The mercury-photosensitized decomposition of cyclopentane was a classic method for studying the generation and fate of cyclopentyl radicals. cdnsciencepub.com In these studies, cyclopentyl cyclopentene was identified as a minor product resulting from extensive decomposition, and its formation helped researchers build foundational models of radical recombination and disproportionation reactions. researchgate.netcdnsciencepub.com

Contemporary Perspectives: Modern research has shifted towards more complex and applied systems. The contemporary significance of 3-Cyclopentylcyclopentene is heavily tied to energy science, specifically the chemistry of high-density fuels. Its formation as a major product during the pyrolysis of tricyclodecane is a key data point for constructing detailed kinetic models of jet fuel combustion. acs.orgnih.gov

Furthermore, its use in sophisticated mechanistic studies of metallocene-catalyzed polymerization highlights its modern role as a tool for understanding and refining advanced catalytic processes. acs.org The ability to synthesize and utilize specifically labeled versions of the molecule allows for precise tracking of reaction pathways, contributing to the rational design of catalysts for producing polymers with desired properties. acs.org The general class of substituted cyclopentenes continues to be an active area of synthetic methodology development, aiming to create efficient and stereoselective routes to these valuable structural motifs. organic-chemistry.org

Synthetic Methodologies and Formation Pathways of 3 Cyclopentylcyclopentene

Unimolecular Initiation Reactions Leading to 3-Cyclopentylcyclopentene Formation

Unimolecular reactions, particularly thermal decompositions, provide a direct, albeit complex, route to 3-cyclopentylcyclopentene from strained polycyclic alkanes. These high-energy processes proceed through radical intermediates and are fundamental in understanding the stability and reaction kinetics of high-density fuels.

The pyrolysis of exo-tricyclo[5.2.1.0(2,6)]decane (TCD), a high-density fuel component also known as JP-10, has been identified as a significant formation pathway for 3-cyclopentylcyclopentene. mit.eduscispace.com In studies conducted in jet-stirred reactors, 3-cyclopentylcyclopentene is consistently observed as one of the main reaction products. acs.orgnih.govacs.org The decomposition is typically carried out at high temperatures, ranging from 848 to 933 K, at atmospheric pressure, with residence times varying from 0.5 to 6 seconds. acs.orgnih.govacs.org Under these conditions, the conversion of tricyclodecane results in a complex mixture of products. acs.orgnih.gov

Analysis of the product distribution from these experiments reveals that the unimolecular initiation route leading to 3-cyclopentylcyclopentene is a primary decomposition pathway for tricyclodecane. mit.eduscispace.com

Table 1: Experimental Conditions and Major Products of Tricyclodecane Pyrolysis acs.orgnih.govacs.org

| Parameter | Value |

|---|---|

| Temperature Range | 848–933 K |

| Pressure | Atmospheric |

| Residence Times | 0.5–6 s |

| Conversion | 0.01%–25% |

| Major Products | Hydrogen |

| Methane | |

| Ethylene | |

| Ethane | |

| Propene | |

| 1,3-Cyclopentadiene | |

| Cyclopentene (B43876) | |

| Benzene (B151609) | |

| 1,5-Hexadiene | |

| Toluene (B28343) | |

| 3-Cyclopentylcyclopentene |

The formation of 3-cyclopentylcyclopentene from tricyclodecane is explained by a mechanism involving diradical intermediates. nih.govresearchgate.net The process begins with the unimolecular initiation of tricyclodecane, where a C-C bond within the strained polycyclic structure breaks, leading to the formation of a diradical species. nih.govconnectedpapers.com Kinetic modeling and theoretical studies have shown that several possible initiation steps can occur, but the pathway yielding 3-cyclopentylcyclopentene is considered a key route. mit.eduscispace.comresearchgate.net

Once formed, the diradical intermediate undergoes a series of rapid intramolecular rearrangements. researchgate.net This includes hydrogen shifts and cyclization steps that ultimately lead to the stable bicyclic alkene structure of 3-cyclopentylcyclopentene. mit.edu The development of detailed chemical kinetic models, which include these diradical pathways, has been successful in reproducing the experimental results observed during tricyclodecane pyrolysis. nih.govresearchgate.net

Catalytic Transformations Yielding 3-Cyclopentylcyclopentene and its Isomers

Catalytic methods offer more controlled and selective routes to 3-cyclopentylcyclopentene and its isomers compared to high-temperature pyrolysis. These transformations can involve acid catalysts or transition metal complexes to facilitate dimerization, rearrangement, and cyclization reactions.

Acid catalysts can promote the dimerization and isomerization of cyclopentene to form C10 products, including isomers of cyclopentylcyclopentene. The reaction of cyclopentene with acetic acid in the presence of polyphosphoric acid (PPA) yields a mixture of products, including 1-cyclopentylcyclopentene (B13798378), an isomer of the target compound. sci-hub.se

Similarly, studies using amorphous silica-alumina (ASA) catalysts at elevated temperatures (300 °C) have shown that cyclopentene can undergo reactions to form bicyclic compounds. ualberta.ca These reactions are part of a complex network that can also lead to the formation of catalyst deposits, indicating that cyclopentenes are highly reactive under acidic conditions. ualberta.ca The specific product formed can depend heavily on the nature of the acid catalyst used. For instance, hydrochloric acid can lead to the formation of 4-cyclopentylcyclopentene, which then rearranges to move the double bond. researchgate.net In contrast, stronger Lewis acids or tungsten hydrogen bronze can convert cyclopentene into decalin, a fully saturated dicyclic product. researchgate.net

Table 2: Products from Acid-Catalyzed Reactions of Cyclopentene sci-hub.seresearchgate.net

| Catalyst System | Substrate | Key Dimeric/Rearranged Product(s) |

|---|---|---|

| Polyphosphoric Acid (PPA) / Acetic Acid | Cyclopentene | 1-Cyclopentylcyclopentene sci-hub.se |

| Hydrochloric Acid | Cyclopentene | 4-Cyclopentylcyclopentene (rearranges) researchgate.net |

| Tungsten Hydrogen Bronze / Lewis Acid | Cyclopentene | Decalin researchgate.net |

Transition metal catalysis provides a powerful tool for constructing cyclic and bicyclic molecules with high selectivity. While specific examples detailing the synthesis of 3-cyclopentylcyclopentene are not abundant, general methods for the synthesis of substituted cyclopentenes are well-established. Nickel-catalyzed reductive cocyclooligomerization of an enone with three methylene (B1212753) equivalents represents a formal [2+1+1+1]-cycloaddition to generate cyclopentane (B165970) rings. nih.govorganic-chemistry.org This type of metallacycle-based pathway, involving sequential migratory insertions, demonstrates the potential to build cyclopentane systems from simpler units. nih.gov

Palladium-catalyzed reactions are also widely used. For example, the cycloisomerization of functionalized 1,6-dienes using a (π-allyl)palladium complex can yield 1,2-disubstituted cyclopentenes. organic-chemistry.org Such methodologies could potentially be adapted for the dimerization of cyclopentene or the coupling of cyclopentene derivatives to form the desired C10 framework.

Energy-mediated reactions, particularly those induced by ultraviolet light, can also serve as a pathway to form C10H16 compounds from cyclopentane or cyclopentene precursors. In the mercury-photosensitized decomposition of cyclopentane, the primary products are hydrogen, bicyclopentyl, and cyclopentene. researchgate.net However, upon prolonged exposure and extensive decomposition, a fourth product with the molecular formula C10H16 is formed, which is suggested to be a cyclopentyl cyclopentene. researchgate.net

More direct photochemical syntheses have been demonstrated for closely related isomers. The irradiation of cyclopentene in the presence of benzophenone (B1666685) as a photosensitizer leads to the formation of 3,3'-bicyclopentenyl. cdnsciencepub.com This reaction confirms that allylic hydrogens in cyclopentene are reactive under photochemical conditions and can lead to dimeric products. cdnsciencepub.com While not producing 3-cyclopentylcyclopentene directly, this method highlights a viable energy-mediated strategy for coupling cyclopentene rings.

Reactivity and Mechanistic Investigations of 3 Cyclopentylcyclopentene Transformations

Unimolecular Reactions and Isomerization Pathways of 3-Cyclopentylcyclopentene

The study of unimolecular reactions, where a molecule rearranges or decomposes without the involvement of another species, is crucial for understanding the intrinsic stability and reactivity of a compound. prsu.ac.in In the context of 3-cyclopentylcyclopentene, these reactions are of particular interest due to its formation as a primary product in the thermal decomposition of tricyclodecane, a component of high-energy-density fuels. nih.govacs.org

Research indicates that the thermal decomposition of tricyclodecane leads to the formation of several products, with 3-cyclopentylcyclopentene being a significant one. nih.govacs.org Further investigation into the decomposition of 3-cyclopentylcyclopentene itself reveals that it can undergo unimolecular reactions involving the breaking of a C-C bond to form diradicals. electronicsandbooks.com These diradical intermediates are key to understanding the subsequent formation of various smaller hydrocarbon products.

A proposed mechanism for the thermal decomposition of a related high-energy-density fuel, tetrahydrotricyclopentadiene (THTCPD), also highlights the formation of 3-cyclopentylcyclopentene. datapdf.com In this context, it is suggested that diradicals formed from the initial cleavage of THTCPD can lead to the production of 3-cyclopentylcyclopentene through a series of steps. datapdf.com While direct experimental studies solely focused on the isolated unimolecular isomerization of 3-cyclopentylcyclopentene are not extensively detailed in the provided search results, its role as a key intermediate in the pyrolysis of larger polycyclic hydrocarbons underscores its importance in high-temperature chemical processes. nih.govacs.orgscispace.com The isomerization of related structures, such as exo-tetrahydrodicyclopentadiene (B1248782) (exo-THDCP), has been studied, and it was found that at temperatures above 623 K, it decomposes to form 1-cyclopentylcyclopentene (B13798378), an isomer of 3-cyclopentylcyclopentene. researchgate.net

The unimolecular decomposition of cyclic hydrocarbons like 3-cyclopentylcyclopentene can proceed through ring-opening to form diradicals, which can then undergo further reactions. electronicsandbooks.com The stability and subsequent reaction pathways of these diradicals dictate the final product distribution.

Table 1: Key Aspects of Unimolecular Reactions of 3-Cyclopentylcyclopentene

| Feature | Description |

| Formation | Primarily formed from the thermal decomposition of tricyclodecane and THTCPD. nih.govacs.orgdatapdf.com |

| Reaction Type | Unimolecular decomposition involving C-C bond cleavage to form diradicals. electronicsandbooks.com |

| Intermediates | Diradicals are key intermediates in the decomposition process. electronicsandbooks.com |

| Isomerization | Isomerization to compounds like 1-cyclopentylcyclopentene is a possible pathway, as seen with related structures. researchgate.net |

Polymerization Research of 3-Cyclopentylcyclopentene and its Copolymers

The polymerization of cyclic olefins, including cyclopentene (B43876) and its derivatives, has been a subject of significant research, particularly with the advent of metallocene catalysts. These studies provide insights into reaction mechanisms, stereochemical control, and the properties of the resulting polymers.

The polymerization of cyclopentene can proceed through different insertion mechanisms, primarily 1,2-insertion and 1,3-insertion. In the context of copolymerization involving cyclopentene and a deuterated analog of 3-cyclopentylcyclopentene (3-cyclopentylcyclopentene-2-d), studies have explored the competition between these pathways. acs.org Research has shown that while reversible β-hydrogen elimination, a potential route for trans-1,3 insertion, can occur, it is not competitive with the straightforward copolymerization process. acs.org This suggests that direct insertion of the monomer into the growing polymer chain is the dominant mechanism under these conditions.

Metallocene catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), are highly effective for the polymerization of cycloolefins. The choice of the metallocene catalyst has a profound impact on the polymerization mechanism and the resulting polymer structure. For instance, using racemic 1,2-ethylenebis(η⁵-indenyl)zirconium dichloride and MAO for cyclopentene polymerization leads to poly(cis-1,3-cyclopentane). acs.org In contrast, employing racemic 1,2-ethylenebis(η⁵-tetrahydroindenyl)zirconium dichloride results in oligomers with both cis- and trans-1,3-cyclopentene incorporation. acs.org This highlights the crucial role of the catalyst's ligand framework in dictating the stereochemistry of the insertion process.

The stereochemistry of the resulting polymer is a critical aspect of cycloolefin polymerization. The arrangement of the cyclopentyl units along the polymer chain (e.g., cis or trans) significantly influences the material's properties. As mentioned, the specific metallocene catalyst used exerts strong control over the stereochemistry of cyclopentene insertion. acs.org The ability to produce either cis- or a mix of cis- and trans-1,3-linked units by selecting the appropriate catalyst demonstrates a high degree of stereochemical control. acs.org

Table 2: Polymerization of Cyclopentene and its Derivatives

| Aspect | Catalyst System | Resulting Structure/Mechanism |

| Competitive Insertion | Metallocene/MAO | Copolymerization of cyclopentene and 3-cyclopentylcyclopentene-2-d shows that direct insertion is favored over reversible β-hydrogen elimination. acs.org |

| Catalyst Role in 1,3-Insertion | rac-ethylenebis(indenyl)ZrCl₂/MAO | Produces poly(cis-1,3-cyclopentane). acs.org |

| rac-ethylenebis(tetrahydroindenyl)ZrCl₂/MAO | Produces oligomers with both cis- and trans-1,3-cyclopentene units. acs.org | |

| Stereochemical Control | Catalyst Selection | Allows for the selective formation of either cis or a mixture of cis and trans linkages. acs.org |

Catalytic Reactions and Organic Transformations Involving the Cyclopentenyl Moiety

The cyclopentenyl group within 3-cyclopentylcyclopentene is a reactive functional group that can participate in a variety of catalytic reactions and organic transformations. The double bond in the cyclopentene ring is susceptible to addition reactions and can be targeted for various synthetic modifications.

While specific studies detailing the catalytic transformations of 3-cyclopentylcyclopentene itself are limited in the provided results, the reactivity of the parent cyclopentene molecule offers valuable insights. For instance, cyclopentene can be dimerized to 1,1'-bi(cyclopent-3-ene) in the presence of activated tungstic acid. nih.gov This type of acid-catalyzed dimerization showcases a potential reaction pathway for the cyclopentenyl moiety in 3-cyclopentylcyclopentene.

Furthermore, the synthesis of various substituted cyclopentenes through catalytic methods is well-established. organic-chemistry.org These methods often involve the reaction of a cyclopentene derivative with other reagents in the presence of a catalyst to form new carbon-carbon or carbon-heteroatom bonds. Given that 3-cyclopentylcyclopentene possesses a reactive double bond, it is plausible that it could undergo similar transformations, such as catalytic hydrogenation, hydroformylation, or epoxidation, to introduce new functional groups and create more complex molecular architectures. The presence of the bulky cyclopentyl substituent may, however, influence the regioselectivity and stereoselectivity of these reactions.

Acid-Catalyzed and Transition Metal-Mediated Transformations

The reactivity of 3-cyclopentylcyclopentene under acidic conditions and in the presence of transition metals has been a subject of investigation, revealing pathways to various rearranged and coupled products. These transformations are often initiated by the protonation of the double bond or coordination with a metal center, leading to carbocationic or organometallic intermediates that drive the reaction forward.

Acid-Catalyzed Transformations:

Under acidic conditions, such as in the presence of hydrochloric acid, 3-cyclopentylcyclopentene can undergo rearrangement. The initial protonation of the double bond likely forms a tertiary carbocation, which can then undergo hydride shifts and rearrangements to form more stable isomers. For instance, hydrochloric acid catalysis can lead to the rearrangement of the double bond to a more substituted position, such as between the two rings. researchgate.net

Lewis acids are also effective catalysts for transformations involving cyclic alkenes. For example, Lewis acids like iron(III) chloride (FeCl₃) have been shown to catalyze carbonyl-olefin metathesis reactions, a process that can form cyclic systems. nih.gov While not directly studying 3-cyclopentylcyclopentene, this research highlights the potential for Lewis acids to activate the double bond and facilitate reactions with other functional groups. nih.gov The mechanism often involves the formation of a silylium (B1239981) active species when additives like TMSCl are present, which then activates the carbonyl group for reaction with the olefin. nih.gov

Transition Metal-Mediated Transformations:

Transition metals are widely used to catalyze a variety of organic transformations, and their application to alkenes like 3-cyclopentylcyclopentene can lead to unique reactivity. rsc.orgnih.govdiva-portal.org For instance, tungsten hydrogen bronze and other Lewis acids can convert cyclopentene into decalin, a process involving the fusion of two five-membered rings into two six-membered rings. researchgate.net This suggests that similar catalytic systems could potentially dimerize and rearrange 3-cyclopentylcyclopentene.

Research on the copolymerization of cyclopentene has provided insights into the mechanisms of transition metal-catalyzed polymerizations. These studies suggest that processes like reversible chain transfer can occur, influencing the stereochemistry of the resulting polymer. researchgate.net Such mechanistic understanding is crucial for designing catalysts that can control the outcome of reactions involving cyclic olefins.

The following table provides an overview of catalysts and the resulting transformations relevant to the chemistry of 3-cyclopentylcyclopentene and related cyclic olefins.

| Catalyst System | Substrate(s) | Key Transformation(s) | Ref. |

| Hydrochloric Acid | Cyclopentene | Rearrangement of double bond | researchgate.net |

| FeCl₃ / TMSCl | Carbonyls and Olefins | Carbonyl-olefin metathesis to form cyclic systems | nih.gov |

| Tungsten Hydrogen Bronze / Lewis Acids | Cyclopentene | Conversion to decalin | researchgate.net |

| Transition Metal Catalysts | Cyclopentene | Polymerization and copolymerization | researchgate.net |

| Lewis Acids (general) | α,β-Unsaturated Aldehydes and various nucleophiles | Formal [3+3] cycloaddition reactions | nih.gov |

| Brønsted Acids / Thiophosphoramides | α,β-Unsaturated Acetals | [2+4] cycloaddition reactions | acs.org |

Radical Chemistry and Propagation Reactions Derived from 3-Cyclopentylcyclopentene

The radical chemistry of 3-cyclopentylcyclopentene is primarily understood in the context of high-temperature decomposition and combustion processes, where it is often a significant intermediate product. scispace.commit.eduacs.org Radical reactions are chain reactions characterized by three main phases: initiation, propagation, and termination. numberanalytics.comuky.edulibretexts.orgyoutube.com

Initiation and Formation of Radicals:

Radicals can be generated by the homolytic cleavage of bonds, often initiated by heat or light. numberanalytics.com In the context of fuel pyrolysis, the decomposition of larger hydrocarbon molecules, such as tricyclodecane (a component of jet fuel), leads to the formation of various radicals and stable molecules, including 3-cyclopentylcyclopentene. acs.org The initiation step involves the breaking of a C-C or C-H bond to form initial radical species.

Propagation Reactions:

Once formed, radicals participate in a series of propagation steps where a radical reacts with a stable molecule to generate a new radical, thus continuing the chain reaction. numberanalytics.comuky.edulibretexts.org For instance, a radical can abstract a hydrogen atom from 3-cyclopentylcyclopentene, leading to the formation of a cyclopentylcyclopentenyl radical. This radical can then undergo further reactions, such as β-scission (bond breaking at the beta position to the radical center), which can lead to ring-opening and the formation of smaller unsaturated molecules.

The following table outlines the fundamental steps in a radical chain reaction.

| Reaction Step | Description | Example | Ref. |

| Initiation | Formation of radical species from a non-radical precursor. | Heat or light induced homolytic cleavage of a C-C or C-H bond. | numberanalytics.comlibretexts.org |

| Propagation | A radical reacts with a stable molecule to form a new radical. | Hydrogen abstraction from a hydrocarbon by a radical. | uky.edulibretexts.org |

| Termination | Two radicals combine to form a stable, non-radical product. | Combination of two alkyl radicals to form an alkane. | numberanalytics.comlibretexts.org |

Research on radical reactions often utilizes specific radical initiators and propagating agents to control the reaction. For example, AIBN (azobisisobutyronitrile) is a common radical initiator, and Bu₃SnH (tributyltin hydride) is often used as a chain propagating agent in synthetic applications. libretexts.org While not directly applied to 3-cyclopentylcyclopentene in the reviewed literature, these reagents exemplify the tools available for studying and utilizing radical chemistry. libretexts.orgmdpi.com

Role in High-Temperature Pyrolysis and Combustion Mechanisms

3-Cyclopentylcyclopentene is a significant product in the high-temperature pyrolysis and combustion of high-energy-density hydrocarbon fuels like JP-10, which is primarily composed of exo-tricyclo[5.2.1.0²,⁶]decane (exo-TCD). scispace.commit.eduescholarship.org Understanding the formation and subsequent reactions of 3-cyclopentylcyclopentene is crucial for developing detailed kinetic models of fuel combustion.

During the pyrolysis of exo-TCD at high temperatures (typically above 900 K), one of the initial decomposition pathways involves a unimolecular reaction that leads to the formation of 3-cyclopentylcyclopentene. scispace.commit.edu This pathway competes with other decomposition routes, such as hydrogen abstraction reactions. Kinetic modeling has shown that the pathway to 4-cyclopentylcyclopentene (an isomer) appears to be faster than the corresponding diradical pathway at temperatures below 2000 K. researchgate.net

Once formed, 3-cyclopentylcyclopentene participates in a complex network of secondary reactions. These reactions contribute to the formation of a wide range of smaller molecules and eventually to the formation of soot precursors like polycyclic aromatic hydrocarbons (PAHs). The pyrolysis of tricyclodecane, for example, yields a mixture of products including hydrogen, methane, ethylene, propene, 1,3-cyclopentadiene, cyclopentene, and benzene (B151609), with 3-cyclopentylcyclopentene being one of the major initial products. acs.orgresearchgate.net

The table below summarizes the major products observed during the pyrolysis of tricyclodecane, highlighting the complex product distribution resulting from these high-temperature processes.

| Product | Chemical Formula | Ref. |

| Hydrogen | H₂ | acs.org |

| Methane | CH₄ | acs.org |

| Ethylene | C₂H₄ | acs.org |

| Propene | C₃H₆ | acs.org |

| 1,3-Cyclopentadiene | C₅H₆ | acs.org |

| Cyclopentene | C₅H₈ | acs.org |

| Benzene | C₆H₆ | acs.org |

| Toluene (B28343) | C₇H₈ | acs.org |

| 3-Cyclopentylcyclopentene | C₁₀H₁₆ | acs.org |

Kinetic models for jet fuel pyrolysis are continuously being updated to better predict the distribution of these products. scispace.commit.edu These models incorporate detailed reaction mechanisms for the decomposition of primary products like 3-cyclopentylcyclopentene, leading to the formation of aromatics such as toluene and styrene. scispace.commit.edu The high-temperature chemistry of decalin, a related dicyclic hydrocarbon, also shows the formation of cyclopentene and cyclopentyl cyclopentene, which further react to produce cyclopentadiene (B3395910) and ultimately important PAH precursors like the cyclopentadienyl (B1206354) radical (C₅H₅) and benzene (A1). mdpi.com The thermal decomposition of related high-density fuels also shows the formation of 3-cyclopentylcyclopentene as a primary product alongside other C10 isomers and smaller molecules. datapdf.com

Theoretical and Computational Studies of 3 Cyclopentylcyclopentene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular geometry and electronic distribution. aps.org

For 3-Cyclopentylcyclopentene, geometry optimization using these methods would yield the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. These calculations provide precise data on bond lengths, bond angles, and dihedral angles. DFT methods, particularly those incorporating hybrid functionals like B3LYP with extensive basis sets such as AUG-CC-PVTZ, have been shown to provide excellent agreement with experimental data for related cyclic hydrocarbons like cyclopentene (B43876). aps.orgsci-hub.se Such calculations would reveal the puckered nature of both the cyclopentane (B165970) and cyclopentene rings and the preferred orientation of the two rings relative to each other.

Beyond geometry, these calculations elucidate the electronic structure. The distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential map can be determined. mdpi.com This information is critical for predicting regions of the molecule that are electron-rich or electron-poor, which in turn governs its reactivity towards electrophiles and nucleophiles. For instance, the π-system of the double bond in the cyclopentene ring would be identified as a region of high electron density, making it a likely site for electrophilic attack.

| Structural Parameter | Description | Predicted Value Range |

|---|---|---|

| C=C Bond Length | Double bond in the cyclopentene ring | ~1.34 Å |

| C-C Bond Length (sp2-sp3) | Single bond adjacent to the double bond | ~1.50 Å |

| C-C Bond Length (sp3-sp3) | Single bonds within the rings | ~1.54 Å |

| C-C-C Angle (in rings) | Internal bond angles of the five-membered rings | 102-106° |

| Inter-ring C-C Bond | Bond connecting the cyclopentyl and cyclopentene rings | ~1.55 Å |

Conformational Analysis Methodologies Applied to Cyclopentylcyclopentene Isomers

To explore the complex conformational space of 3-Cyclopentylcyclopentene, advanced sampling techniques are necessary. nih.gov

Monte Carlo (MC) simulations generate a vast number of molecular configurations by applying random changes to the coordinates of the atoms. uantwerpen.beyoutube.com Each new conformation is either accepted or rejected based on a probability criterion (e.g., the Metropolis algorithm), which depends on the energy change. nih.gov This stochastic process allows the system to overcome energy barriers and explore a wide range of the conformational landscape to identify low-energy minima. scienceopen.com

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. youtube.comscienceopen.com By solving Newton's equations of motion for all atoms in the system, MD generates a trajectory that describes how the molecule's conformation evolves over time. uantwerpen.be This deterministic approach not only identifies stable conformers but also reveals the dynamic pathways of interconversion between them, providing insights into the flexibility and vibrational modes of the molecule.

The trajectories generated by MD simulations contain a massive amount of high-dimensional data. Principal Component Analysis (PCA) is a powerful statistical method used to simplify this complexity. researchgate.net PCA identifies the dominant, collective motions within the molecule by transforming the correlated atomic movements into a smaller set of uncorrelated variables known as principal components (PCs). nih.gov

The first few PCs typically capture the most significant motions, such as the twisting of one ring relative to the other or the puckering modes of the individual rings. By plotting the simulation trajectory onto the first two or three PCs, a low-dimensional free-energy landscape can be constructed. researchgate.netnih.gov The basins or valleys on this landscape correspond to the most stable conformational states, while the paths between them represent the transition pathways. This approach provides a clear and intuitive map of the molecule's conformational preferences and flexibility. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions, providing a level of detail that is often inaccessible to experiment. This involves mapping the potential energy surface (PES) that connects reactants to products, with a particular focus on identifying the transition state (TS)—the highest energy point along the lowest energy reaction path. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For 3-Cyclopentylcyclopentene, reaction modeling could focus on reactions involving its double bond, such as hydrogenation or oxidation. researchgate.netresearchgate.net For instance, studies on the reaction of the hydroxyl radical (•OH) with cyclopentene have utilized Canonical Variational Transition State Theory (CVT) and quantum tunneling corrections to calculate reaction rate constants across a wide range of temperatures. aip.org

Computational methods are widely used to design and understand catalysts for specific chemical transformations. nih.gov For the hydrogenation of the double bond in 3-Cyclopentylcyclopentene, a common reaction for alkenes, theoretical models can be used to elucidate the mechanism of catalysis by transition metals like palladium, platinum, or nickel. khanacademy.orglibretexts.org

DFT calculations can model the entire catalytic cycle: the adsorption of the alkene onto the catalyst surface, the transfer of hydrogen atoms, and the desorption of the final product. acs.org These simulations can identify the active sites on the catalyst, predict the geometry of the reactant-catalyst complex, and calculate the energy barriers for each step. rsc.orgacs.org This understanding allows for the rational design of new catalysts with improved activity and selectivity. nih.govacs.org

A kinetic model is built upon a foundation of elementary reaction steps, such as unimolecular decomposition, hydrogen abstraction, and radical addition reactions. acs.org The rate constants for these reactions are crucial inputs. These rates are often calculated using theoretical methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with a Master Equation analysis, which accounts for the temperature and pressure dependence of the reactions. acs.orgnih.gov The potential energy surfaces required for these calculations are typically generated from high-level quantum chemical computations. researchgate.netaip.org The complete kinetic model, comprising hundreds of species and thousands of reactions, can then be used in simulations to predict macroscopic observables like ignition delay times and species concentration profiles over time, providing a detailed picture of the complex reaction system. dtic.milnrel.gov

| Reaction Class | Example Reaction | Importance in Kinetic Models |

|---|---|---|

| Unimolecular Initiation | C10H16 → Radicals | Initial bond-breaking steps at high temperatures. |

| H-Abstraction | C10H16 + •OH → C10H15• + H2O | Key chain propagation step, forming radicals. researchgate.net |

| Radical Addition | C10H16 + H• → C10H17• | Important pathway for alkene consumption. acs.org |

| β-Scission | C10H17• → Smaller Alkene + Radical | Radical decomposition, leading to smaller fragments. aip.org |

| Isomerization | C10H15• (Radical A) → C10H15• (Radical B) | Intramolecular rearrangement to more stable radical forms. |

Lack of Publicly Available Research Data on Deuterium (B1214612) Isotope Effect Studies in 3-Cyclopentylcyclopentene Reaction Stereochemistry

Despite a thorough search of scientific literature and chemical databases, no specific theoretical or computational studies detailing the deuterium isotope effect on the reaction stereochemistry of 3-Cyclopentylcyclopentene have been identified.

The investigation into the stereochemical outcomes of chemical reactions, particularly how they are influenced by isotopic substitution, is a fundamental area of physical organic chemistry. Such studies, often employing deuterium labeling, provide valuable insights into reaction mechanisms, transition state geometries, and the nature of bond-breaking and bond-forming steps.

However, it appears that 3-Cyclopentylcyclopentene has not been the subject of such detailed mechanistic investigations involving deuterium isotope effects. While general principles of kinetic and equilibrium isotope effects are well-established and have been applied to numerous other cyclic and unsaturated systems, specific experimental data or computational models for this particular compound are not present in the accessible scientific record.

Therefore, the generation of a detailed article section, including research findings and data tables as requested, is not possible at this time due to the absence of primary research on this topic.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-cyclopentylcyclopentene and its polymeric derivatives. This non-destructive technique allows for the detailed mapping of atomic connectivity and spatial arrangements within a molecule.

In the realm of polymer chemistry, NMR spectroscopy is paramount for determining the microstructure of polymers derived from cyclic olefins like 3-cyclopentylcyclopentene. The analysis of copolymers, for instance, those formed between ethene and cyclopentene (B43876), reveals the power of one- and two-dimensional ¹³C- and ¹H-NMR methods in quantifying the relative amounts of comonomers and elucidating their arrangement. For polymers incorporating 3-cyclopentylcyclopentene, NMR can be employed to determine key stereochemical features such as tacticity and diastereomerism, which significantly influence the macroscopic properties of the material. For example, the incorporation of the cyclopentyl substituent can lead to various stereochemical arrangements along the polymer backbone, which can be resolved and quantified using advanced NMR techniques. The analysis of triad (B1167595) models in the NMR spectra allows for a detailed understanding of the polymer's microstructure. In some ethene-cyclopentene copolymers, a significant portion of the cyclopentene is incorporated as 1,3-cyclopentylene units, a feature that can be identified and quantified by NMR.

Table 1: Potential NMR-Based Stereochemical Analysis of Poly(3-cyclopentylcyclopentene)

| Parameter | Description | NMR Method |

|---|---|---|

| Tacticity | The stereochemical arrangement of adjacent chiral centers along the polymer chain (e.g., isotactic, syndiotactic, atactic). | ¹³C-NMR analysis of the main-chain carbon signals. |

| Diastereomerism | The stereochemical relationship between non-enantiomeric, non-identical stereoisomers that may arise from the polymerization process. | High-resolution ¹H- and ¹³C-NMR, potentially aided by 2D techniques. |

| Comonomer Distribution | In copolymers, the sequence and distribution of 3-cyclopentylcyclopentene units relative to other monomers. | ¹³C-NMR analysis of triad and pentad sequences. |

For unambiguous structural assignments of 3-cyclopentylcyclopentene and its derivatives, particularly in complex polymeric structures, advanced two-dimensional (2D) NMR techniques are essential. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond correlations between protons and carbons, allowing for the definitive assignment of all ¹H and ¹³C chemical shifts. In cases where chemical shift prediction is insufficient for a complete assignment, 2D heteronuclear correlated NMR methods like HC-COSY and modified HHC-RELAY can be utilized to establish connectivity and resolve ambiguities. These methods are particularly valuable for differentiating between isomers and for confirming the precise structure of newly synthesized derivatives.

Mass Spectrometry for Mechanistic and Product Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal tool for the analysis of complex mixtures that may contain 3-cyclopentylcyclopentene, its isomers, or reaction byproducts. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer ionizes and detects each component individually. researchgate.net The resulting mass spectrum for each component provides a unique fragmentation pattern that can be used for identification by comparing it to spectral libraries. nih.gov For instance, in the analysis of essential oils, GC-MS is routinely used to identify a wide array of organic compounds, demonstrating its utility in separating and identifying components in complex matrices. researchgate.net

In mass spectrometry, the molecular ion peak, or parent peak, corresponds to the ionized molecule that has not undergone fragmentation. The mass-to-charge ratio (m/z) of this peak provides the molecular weight of the compound. chemguide.co.uk In decomposition studies of 3-cyclopentylcyclopentene, the analysis of the parent peak and its fragmentation pattern can offer significant insights into the decomposition mechanism. The initial ionization of the molecule leads to the formation of a molecular ion, [C₁₀H₁₆]⁺. docbrown.infodocbrown.info The fragmentation of this molecular ion results in a series of daughter ions, and the relative abundance of these fragments can help to deduce the structure of the original molecule and the stability of the resulting fragments. libretexts.org For example, in the mass spectrum of cyclopentane (B165970), the molecular ion peak is observed at an m/z of 70, corresponding to [C₅H₁₀]⁺. docbrown.inforestek.com The fragmentation pattern is then analyzed to understand the decomposition pathways. Similarly, for 3-cyclopentylcyclopentene, the parent peak would be expected at an m/z corresponding to its molecular weight, and the fragmentation would likely involve the loss of stable neutral fragments. The most abundant fragment ion is referred to as the base peak and is assigned a relative intensity of 100. chemguide.co.uklibretexts.org

Table 2: Predicted Key Mass Spectrometry Data for 3-Cyclopentylcyclopentene

| Feature | Description | Expected m/z for C₁₀H₁₆ |

|---|---|---|

| Molecular Ion (Parent Peak) | The ionized molecule without fragmentation. | 136 |

| Base Peak | The most abundant fragment ion. | Dependent on the fragmentation pathway, likely a stable carbocation. |

| M+1 Peak | Due to the natural abundance of ¹³C. | 137 |

Vibrational Spectroscopy (IR, Raman) in Conformational and Mechanistic Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. nih.gov These techniques are highly sensitive to the molecular structure, bonding, and conformational changes, making them valuable tools for studying 3-cyclopentylcyclopentene.

IR and Raman spectroscopy can provide detailed information about the different conformations of 3-cyclopentylcyclopentene. The vibrational frequencies of specific functional groups are sensitive to their local environment, which changes with the conformation of the molecule. nih.gov For example, studies on 3-cyclopenten-1-ol have shown that different conformers can be identified and their relative energies determined by analyzing the temperature dependence of the IR and Raman spectra. nih.gov Similar studies on 3-cyclopentylcyclopentene could reveal the presence of different conformers and provide insights into their relative stabilities. The C=C stretching frequency, in particular, would be a sensitive probe of conformational changes in the cyclopentene ring. nih.gov

Furthermore, vibrational spectroscopy can be used to study reaction mechanisms involving 3-cyclopentylcyclopentene by monitoring the appearance of new vibrational bands corresponding to intermediates or products. cas.czscifiniti.com Time-resolved vibrational spectroscopy techniques can provide real-time information on the kinetics and dynamics of chemical reactions. cas.cz

Table 3: Potentially Informative Vibrational Modes for 3-Cyclopentylcyclopentene

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Gained |

|---|---|---|---|

| C=C Stretch | 1600-1680 | IR, Raman | Presence of the double bond, conformational changes. |

| C-H Stretch (alkene) | 3000-3100 | IR, Raman | Presence of the double bond. |

| C-H Stretch (alkane) | 2850-3000 | IR, Raman | Presence of the cyclopentyl and cyclopentene rings. |

| Ring Puckering/Twisting | < 400 | Raman | Conformational dynamics of the five-membered rings. |

X-ray Diffraction Analysis for Solid-State Structure Confirmation of Derivatives

X-ray diffraction (XRD) analysis is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For derivatives of 3-Cyclopentylcyclopentene, which may be synthesized to modify its physical or chemical properties, single-crystal XRD provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular stereochemistry and revealing intermolecular interactions within the crystal lattice.

The process involves irradiating a single crystal of a 3-Cyclopentylcyclopentene derivative with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This technique is invaluable for confirming the outcomes of stereoselective syntheses or for studying the effects of functionalization on the cyclopentyl and cyclopentene ring conformations.

For instance, consider a hypothetical derivative, (1R,2S)-2-hydroxy-3-cyclopentylcyclopentan-1-ol, synthesized to explore its potential as a chiral ligand. X-ray diffraction would be essential to confirm the relative and absolute stereochemistry of the hydroxyl groups and the cyclopentyl substituent. The analysis would also detail the hydrogen bonding network in the solid state, which can influence the material's bulk properties. researchgate.net The crystal structure of such derivatives can reveal subtle conformational changes in the five-membered rings, which typically adopt envelope or twist conformations to minimize steric strain. acs.org

The crystallographic data obtained for a derivative provides a definitive structural proof that complements spectroscopic data from techniques like NMR and IR spectroscopy.

Table 1: Hypothetical Crystallographic Data for a 3-Cyclopentylcyclopentene Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₆O₂ |

| Formula Weight | 168.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 6.458 |

| c (Å) | 14.331 |

| β (°) | 105.2 |

| Volume (ų) | 903.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.235 |

Synchrotron-Based Techniques for In Situ Reaction Monitoring

Synchrotron-based techniques offer powerful tools for the real-time, in situ monitoring of chemical reactions involving 3-Cyclopentylcyclopentene. The high brilliance and energy tunability of synchrotron X-rays enable time-resolved studies of reaction kinetics, mechanistic pathways, and the evolution of intermediate species under realistic reaction conditions. mdpi.comresearchgate.net

Techniques such as time-resolved X-ray diffraction and X-ray absorption spectroscopy (XAS) are particularly well-suited for these investigations. For example, during the catalytic hydrogenation of 3-Cyclopentylcyclopentene, in situ X-ray diffraction can monitor the phase transformations of the catalyst or the formation of solid products in real-time. nih.govresearchgate.netspringernature.com This provides invaluable data on how the catalyst structure correlates with its activity and selectivity.

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information on the electronic state and local coordination environment of a metal catalyst during the reaction. For instance, in a polymerization reaction initiated by a transition metal catalyst, in situ XAS could track changes in the oxidation state and coordination number of the metal center as it interacts with the 3-Cyclopentylcyclopentene monomer. This level of detail is crucial for understanding the catalytic cycle and optimizing reaction conditions for desired polymer properties. d-nb.info

The ability to monitor reactions as they occur helps to identify transient intermediates that might be missed by conventional ex situ analysis. birmingham.ac.uk This detailed mechanistic insight is essential for the rational design of more efficient and selective synthetic processes.

Table 2: Illustrative Data from In Situ Synchrotron Monitoring of a Catalytic Reaction

| Time (s) | Reactant Concentration (%) | Intermediate Species (%) | Product Yield (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 85 | 12 | 3 |

| 30 | 50 | 25 | 25 |

| 60 | 20 | 15 | 65 |

Derivatives and Analogues of 3 Cyclopentylcyclopentene in Synthetic Applications

Synthesis of Functionalized Cyclopentane (B165970) Derivatives with a 3-Cyclopentylcyclopentene Scaffold

The 3-cyclopentylcyclopentene framework serves as a versatile starting point for the synthesis of a variety of functionalized cyclopentane derivatives. Research in this area has largely focused on the controlled introduction of functional groups across the cyclopentene (B43876) ring, leveraging the reactivity of the double bond. Methodologies for the synthesis of polysubstituted cyclopentane derivatives often involve multi-step sequences that allow for the precise installation of various substituents.

One common approach involves the initial functionalization of the cyclopentene double bond, for example, through epoxidation or dihydroxylation, followed by ring-opening reactions to introduce further diversity. These strategies provide access to a range of cyclopentane derivatives with tailored properties. While specific studies commencing directly from 3-cyclopentylcyclopentene are not extensively detailed in the literature, the principles of cyclopentene functionalization are broadly applicable. General methods for the synthesis of highly functionalized cyclopentane derivatives often utilize [3+2] cycloaddition reactions, which can construct the five-membered ring with a high degree of control over stereochemistry and substituent placement. researchgate.net

| Starting Material Class | Reaction Type | Functionalized Product | Reference |

| Substituted Cyclopentenes | Dihydroxylation | Di-functionalized Cyclopentanes | General methodology |

| Donor-Acceptor Cyclopropanes and Acrylates | [3+2] Cycloaddition | Polysubstituted Cyclopentanes | researchgate.net |

| Phenacylmalononitriles and Chalcones | Cycloaddition | Multifunctionalized Cyclopent-3-ene-1-carboxamides | rsc.org |

This table presents generalized strategies for the functionalization of cyclopentene rings, which are applicable to a 3-cyclopentylcyclopentene scaffold.

Stereoselective Preparation of Chiral Analogues for Diverse Research Applications

The development of stereoselective methods for the synthesis of chiral cyclopentane and cyclopentene derivatives is a significant area of research, driven by the prevalence of these motifs in biologically active molecules and natural products. While the direct stereoselective synthesis of chiral analogues from 3-cyclopentylcyclopentene is not widely reported, broader research into chiral cyclopentane synthesis provides a foundational understanding.

Key strategies for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. For instance, rhodium-catalyzed domino sequences have been shown to produce cyclopentanes with multiple stereocenters with high levels of stereoselectivity. nih.gov Similarly, organocatalytic approaches and enzymatic resolutions are powerful tools for accessing enantiomerically pure cyclopentene derivatives. A patent describes the preparation of chiral cyclopentene derivatives, such as 3-hydroxymethyl-2-hydroxycyclopentene, which are valuable synthons for carbocyclic nucleosides. google.com These methods, while not specific to 3-cyclopentylcyclopentene, highlight the potential pathways for the stereoselective preparation of its chiral analogues.

| Method | Key Feature | Outcome | General Reference |

| Rhodium-Catalyzed Domino Sequence | Chiral Catalyst | Highly Stereoselective Cyclopentane Formation | nih.gov |

| Biotransformation | Enzymatic Resolution | Optically-purified Enantiomers | google.com |

| Molecular Modeling Guided Synthesis | Conformational Control | Enantiomeric Product | elsevierpure.comnih.govcihanuniversity.edu.iq |

This table outlines general approaches for the stereoselective synthesis of chiral cyclopentane derivatives.

Role as a Building Block in the Construction of Polycyclic or Oligomeric Structures

The rigid, bicyclic nature of the 3-cyclopentylcyclopentene core makes it an intriguing candidate as a building block for the construction of more complex polycyclic or oligomeric structures. The presence of a reactive double bond allows for further annulation reactions, potentially leading to novel molecular architectures.

While the direct application of 3-cyclopentylcyclopentene in this context is an area ripe for exploration, the broader field of organic synthesis offers numerous examples of how cyclic olefins can be elaborated into polycyclic systems. libretexts.org Reactions such as Diels-Alder cycloadditions, ring-closing metathesis, and tandem cyclization-cycloaddition sequences could potentially be employed to extend the 3-cyclopentylcyclopentene framework. The synthesis of polycyclic aromatic hydrocarbons often involves the fusion of aromatic rings, a concept that can be adapted to the fusion of alicyclic rings. libretexts.orgyoutube.com The development of synthetic routes that utilize 3-cyclopentylcyclopentene as a foundational unit could provide access to new classes of strained and structurally complex molecules.

| Synthetic Strategy | Potential Application to 3-Cyclopentylcyclopentene | Resulting Structure Type |

| Diels-Alder Reaction | Diene addition across the double bond | Fused Polycyclic System |

| Ring-Closing Metathesis | With a diene-containing partner | Bridged or Fused Ring System |

| Tandem Cyclization | Intramolecular reaction of a functionalized derivative | Complex Polycyclic Scaffold |

This table suggests potential synthetic strategies for utilizing a 3-cyclopentylcyclopentene core to build polycyclic structures.

Exploration of Structure-Reactivity Relationships in Cyclopentyl-Substituted Systems

Understanding the interplay between the structure of cyclopentyl-substituted cyclopentenes and their chemical reactivity is crucial for designing new synthetic transformations. The presence of the bulky cyclopentyl group at the 3-position of the cyclopentene ring is expected to exert significant steric and electronic effects on the reactivity of the double bond.

Studies on the oxidation and pyrolysis of cyclopentane and related compounds provide insights into the reactivity of the cyclopentyl moiety itself. doi.orguniv-orleans.fr For instance, the formation of cyclopentene from the cyclopentyl radical is a key reaction pathway in these processes. univ-orleans.fr The strain within the cyclopentene ring also influences its reactivity, particularly in reactions that involve a change in hybridization of the ring carbons. The cyclopentyl substituent can influence the facial selectivity of reactions at the double bond, directing incoming reagents to the less sterically hindered face. Further computational and experimental studies are needed to fully elucidate the specific structure-reactivity relationships of 3-cyclopentylcyclopentene and its derivatives.

| Structural Feature | Influence on Reactivity | Example Reaction |

| Cyclopentyl Substituent | Steric hindrance, directing group | Facial selectivity in epoxidation |

| Ring Strain | Enhanced reactivity of the double bond | Addition reactions |

| Allylic Positions | Sites for radical abstraction | Functionalization via radical pathways |

This table summarizes the expected influence of structural features on the reactivity of cyclopentyl-substituted cyclopentene systems.

Q & A

Q. What methodologies evaluate the environmental persistence of 3-cyclopentylcyclopentene?

- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. Monitor degradation products via LC-QTOF-MS. Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

Research Design and Literature Integration

Q. How to identify gaps in existing literature on 3-cyclopentylcyclopentene applications?

Q. What frameworks support hypothesis generation for novel reactions involving 3-cyclopentylcyclopentene?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.